
1-(Cyclobutylmethyl)-1,4-diazepane
描述
Cyclobutylmethyl compounds generally contain a cyclobutane, a four-membered carbon ring, attached to a methyl group. The specific compound “1-(Cyclobutylmethyl)-1,4-diazepane” would also contain a diazepane ring, which is a seven-membered ring with two nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for “this compound” isn’t available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclobutane ring attached to a diazepane ring via a methyl group .科学研究应用
1-(Cyclobutylmethyl)-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It has also been used in the synthesis of other organic compounds, such as the insect repellent DEET. In addition, it has been used in the synthesis of polymers and other materials, such as poly(vinyl chloride).
作用机制
The mechanism of action of 1-(cyclobutylmethyl)-1,4-diazepane is not well understood. However, it is believed that the compound acts as a catalyst in the Wittig reaction, which is the reaction used to synthesize the compound. This catalytic action is believed to be due to the presence of an electron-withdrawing group on the carbon atom of the cyclobutylmethyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. It is also believed that the compound does not have any mutagenic or carcinogenic effects.
实验室实验的优点和局限性
1-(Cyclobutylmethyl)-1,4-diazepane has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive. Another advantage is that the compound is relatively easy to synthesize. A limitation is that the compound is not very stable and can decompose over time. Another limitation is that the compound is not very soluble in water.
未来方向
1-(Cyclobutylmethyl)-1,4-diazepane has a number of potential future directions for research and development. One potential direction is to further explore the mechanism of action of the compound and its potential uses in the synthesis of other organic compounds. Another potential direction is to explore the potential applications of the compound in the pharmaceutical industry. Additionally, further research could be conducted to determine the potential biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential advantages and limitations of using the compound in lab experiments.
安全和危害
属性
IUPAC Name |
1-(cyclobutylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-10(4-1)9-12-7-2-5-11-6-8-12/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQWWCWQFLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
amine hydrochloride](/img/structure/B3093104.png)
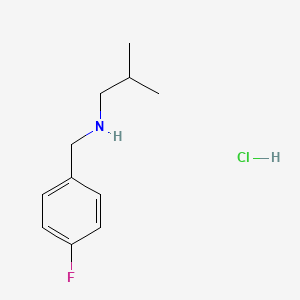
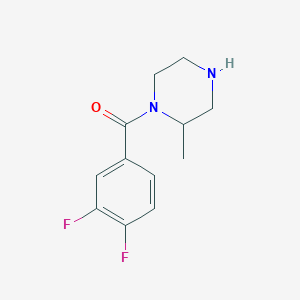
![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)
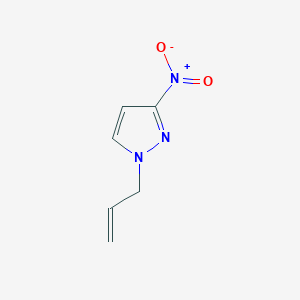
![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

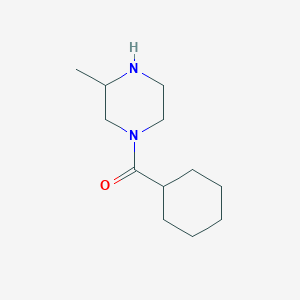
![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
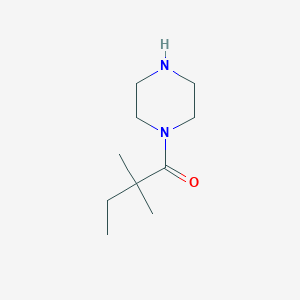
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)